N,N,3-trimethyl-3-phenyloxirane-2-carboxamide
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Overview
Description
N,N,3-trimethyl-3-phenyloxirane-2-carboxamide is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-3-phenyloxirane-2-carboxamide typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the oxirane ring and the carboxamide group. One common method involves the reaction of N-methyl-N-phenylacetamide with an epoxidizing agent under controlled conditions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-3-phenyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to open the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N,N,3-trimethyl-3-phenyloxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-3-phenyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. The carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenyloxirane-2-carboxylic acid: This compound shares the oxirane ring and phenyl group but differs in the presence of a carboxylic acid group instead of a carboxamide group.
N-methyl-N-phenyl-1-oxaspiro[2.5]octane-2-carboxamide: This compound has a similar carboxamide group but features a different ring structure.
Uniqueness
Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
64754-82-1 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N,N,3-trimethyl-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C12H15NO2/c1-12(9-7-5-4-6-8-9)10(15-12)11(14)13(2)3/h4-8,10H,1-3H3 |
InChI Key |
OWJOPPYQVWMODX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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